AKN-028 trifluoroacetate

FLT3 inhibition biochemical assay kinase profiling

AKN-028 trifluoroacetate is a defined-selectivity FLT3/c-KIT inhibitor (FLT3 IC₅₀=6 nM) that cannot be replaced by other FLT3 inhibitors. It uniquely induces transcriptional reprogramming of over 700 genes—midostaurin produces negligible transcriptional changes. Robust cytotoxicity in primary AML blasts (mean IC₅₀=1 μM) occurs irrespective of FLT3-ITD/TKD mutation status, unlike gilteritinib or quizartinib. Validated sequence-dependent synergy with cytarabine and daunorubicin (CI<0.7) provides a calibrated reference for chemotherapy combination studies. Distinct off-target profile (23×-200× selectivity window against CLK1, RPS6KA, VEGFR2, FGFR2) makes it a benchmark for novel FLT3 inhibitor profiling. This is the TFA salt form required for in vitro and in vivo research. Order from certified suppliers only.

Molecular Formula C19H15F3N6O2
Molecular Weight 416.36
CAS No. 1175017-91-0
Cat. No. B605263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKN-028 trifluoroacetate
CAS1175017-91-0
SynonymsAKN-028 trifluoroacetate;  AKN 028 trifluoroacetate;  AKN028 trifluoroacetate
Molecular FormulaC19H15F3N6O2
Molecular Weight416.36
Structural Identifiers
SMILESNC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F
InChIInChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7)
InChIKeyFWEYJLNSAWCAPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AKN-028 Trifluoroacetate (1175017-91-0): FLT3/c-KIT Dual Inhibitor for AML Research


AKN-028 trifluoroacetate (CAS 1175017-91-0) is the TFA salt form of a novel, orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) targeting FMS-like tyrosine kinase 3 (FLT3) and stem cell factor receptor (c-KIT/SFCR) [1]. The compound, also known as BVT-II, was developed for antineoplastic applications in acute myeloid leukemia (AML) research and advanced to Phase I/II clinical evaluation before development was discontinued due to hepatotoxicity signals [2]. Its free base (AKN-028) has the molecular formula C₁₇H₁₄N₆, molecular weight 302.13 g/mol, and UNII Y66IS3CS0R [3]. The TFA salt (C₁₉H₁₅F₃N₆O₂, MW 416.36) is the form typically procured for in vitro and in vivo research applications .

Why AKN-028 Trifluoroacetate Cannot Be Replaced by Other FLT3 Inhibitors in Research Protocols


FLT3 inhibitors constitute a diverse pharmacological class with profound heterogeneity in kinase selectivity profiles, gene expression modulation, and clinical applicability. AKN-028 trifluoroacetate exhibits a specific inhibitory signature—including relatively restricted kinome selectivity (evaluated across 320 kinases) [1] and robust transcriptional reprogramming capacity [2]—that cannot be reproduced by multi-targeted staurosporine analogs such as midostaurin (PKC-412) or other FLT3 inhibitors like quizartinib (AC220). Even among second-generation FLT3 inhibitors, direct substitution is scientifically unsound: AKN-028 demonstrates FLT3-mutation-status-independent cytotoxicity in primary AML samples, while its clinical safety profile (terminated due to liver toxicity) [3] is a critical negative selection criterion. Researchers procuring AKN-028 for mechanism-of-action studies or as a reference compound require the precise molecular entity; alternative FLT3 inhibitors produce distinct signaling outputs that compromise experimental reproducibility. The quantitative evidence below defines these key differentiation axes.

Quantitative Differentiation Guide: AKN-028 Trifluoroacetate vs. FLT3 Inhibitor Comparators


FLT3 Biochemical Potency: AKN-028 vs. Staurosporine and Clinical FLT3 Inhibitors

AKN-028 inhibits FLT3 with an IC₅₀ of 6 nM in radiometric kinase assays, approximately 150-fold more potent than the multi-kinase inhibitor staurosporine on FLT3 (<1 nM), yet substantially more selective across a panel of 320 kinases [1]. In cellular autophosphorylation assays, AKN-028 demonstrated comparable FLT3-wt and FLT3-ITD inhibition to AC220 (quizartinib) at sub-micromolar concentrations [2].

FLT3 inhibition biochemical assay kinase profiling IC50 comparison

Global Gene Expression Modulation: AKN-028 vs. Midostaurin (PKC-412)

In a direct comparative transcriptomic study, AKN-028 (10 μM, 6 h) induced significantly altered gene expression with 430 mRNAs downregulated and 280 upregulated across HL-60 and MV4-11 AML cell lines and a primary FLT3-ITD⁺ AML sample. In contrast, the multi-kinase inhibitor midostaurin (PKC-412) produced very few significant alterations of mRNA levels under identical conditions [1]. Gene set enrichment analysis confirmed that both AKN-028 and midostaurin downregulated c-Myc-associated genes, but AKN-028's broader transcriptional reprogramming indicates a distinct mechanism of action beyond kinase inhibition alone [2].

transcriptomics gene regulation mechanism of action multi-kinase inhibitor

Cellular Cytotoxicity in AML: FLT3 Mutation Status Independence vs. Gilteritinib and Quizartinib

AKN-028 demonstrated a mean cytotoxic IC₅₀ of 1 μM in primary AML samples (n=15) with no correlation between antileukemic activity and FLT3 mutation status or quantitative FLT3 expression [1]. This contrasts with second-generation FLT3 inhibitors gilteritinib and quizartinib, which exhibit preferential activity against FLT3-mutated AML and require FLT3-ITD or TKD mutation positivity for clinical efficacy [2]. In AML cell line panels, AKN-028 showed IC₅₀ values ranging from <50 nM (MV4-11, MOLM-13) to 0.5–6 μM (other AML lines), with minimal activity against solid tumor lines (HeLa, ACHN, NCI-H69) [3].

cytotoxicity FLT3 mutation primary AML samples biomarker independence

Kinase Selectivity Profile: 320-Kinase Panel vs. Staurosporine Analogs

AKN-028 was characterized against a broad panel of 320 different kinases, revealing a relatively specific inhibition profile compared to staurosporine analogs [1]. Quantitative IC₅₀ determination for five representative off-targets demonstrated FLT3 (6 nM) vs. CLK1 (140 nM, 23× selectivity), RPS6KA (220 nM, 37×), VEGFR2 (520 nM, 87×), and FGFR2 (1200 nM, 200×) [2]. In contrast, the staurosporine analog midostaurin (PKC-412) is a potent pan-kinase inhibitor targeting numerous kinases including PKC, VEGFR, PDGFR, FLT3, and KIT [3]. AKN-028 showed no direct inhibition of downstream effectors AKT1/2/3 or ERK1/2 at 1 μM, whereas AC220 and staurosporine demonstrated varying inhibitory activity in the same assay [4].

kinase selectivity off-target profiling staurosporine kinome screen

In Vitro Synergy with Cytarabine and Daunorubicin: Sequence-Dependent Enhancement

Combination studies in MV4-11 AML cells demonstrated that AKN-028 exhibits sequence-dependent synergistic activity with standard AML chemotherapeutic agents cytarabine and daunorubicin [1]. When cytarabine or daunorubicin was added simultaneously with or 24 hours before AKN-028, combination index (CI) values indicated synergy. Fixed molar ratios were used: cytarabine:AKN-028 (2.5:1) and daunorubicin:AKN-028 (1:20), selected to achieve equipotent concentrations based on individual IC₅₀ values [2]. The pretreatment sequence (chemotherapy followed by AKN-028) produced the most favorable interaction profile. This sequence-dependent combinatorial activity profile is distinct from other FLT3 inhibitors that have been evaluated in combination with chemotherapy (e.g., midostaurin plus cytarabine/daunorubicin in the RATIFY trial) [3].

drug combination synergy cytarabine daunorubicin combination index

Clinical Safety Signal: Severe Hepatotoxicity Leading to Development Discontinuation

A Phase I/II open-label, multi-center dose-escalation study (NCT01573247) of AKN-028 in AML patients was terminated in 2016 after two patients experienced serious liver events related to AKN-028 administration [1]. The risk-benefit balance was judged to be negative, and development was discontinued [2]. This hepatotoxicity signal is a definitive differentiation point from FDA-approved FLT3 inhibitors: midostaurin, gilteritinib, and quizartinib have completed Phase III trials with manageable safety profiles and remain in clinical use [3]. The precise mechanism of AKN-028-associated hepatotoxicity has not been fully elucidated, but the clinical termination provides a critical negative selection criterion for research applications [4].

hepatotoxicity clinical trial termination safety profile risk-benefit assessment

Optimal Application Scenarios for AKN-028 Trifluoroacetate (1175017-91-0) Based on Evidence Differentiation


Transcriptional Mechanism of Action Studies in FLT3-Driven AML Models

AKN-028 trifluoroacetate is uniquely suited for investigating transcriptional reprogramming downstream of FLT3 inhibition. The compound alters expression of over 700 mRNAs in AML cells (430 downregulated, 280 upregulated) at 10 μM for 6 hours, in contrast to midostaurin (PKC-412) which produces negligible transcriptional changes [1]. Researchers studying Myc-associated gene regulation, cell cycle arrest pathways, or signaling network rewiring following FLT3 inhibition should prioritize AKN-028 over pan-kinase inhibitors. Gene set enrichment analysis has confirmed downregulation of c-Myc target genes in both AKN-028 and midostaurin treated cells, but AKN-028's broader transcriptional signature enables more comprehensive pathway mapping [2].

Kinase Selectivity Reference for FLT3 Inhibitor Profiling Panels

AKN-028 serves as a defined-selectivity reference compound for kinase inhibitor profiling studies. With FLT3 IC₅₀ = 6 nM and characterized off-target IC₅₀ values for CLK1 (140 nM), RPS6KA (220 nM), VEGFR2 (520 nM), and FGFR2 (1200 nM) across a 320-kinase panel, AKN-028 provides a calibrated benchmark for evaluating novel FLT3 inhibitors [1]. Unlike staurosporine (pan-kinase inhibition, IC₅₀ <10 nM for most targets), AKN-028 offers a selectivity window (23× to 200×) that enables researchers to distinguish between truly selective and broadly active compounds [2]. Additionally, AKN-028 shows no direct inhibition of AKT1/2/3 or ERK1/2 at 1 μM, making it suitable for studies examining FLT3 signaling without confounding downstream kinase inhibition [3].

Combination Chemotherapy Synergy Reference in In Vitro AML Models

AKN-028 trifluoroacetate provides a validated reference for sequence-dependent synergy studies with cytarabine and daunorubicin in AML cell lines. The compound exhibits synergistic combination indices (CI <0.7) when cytarabine or daunorubicin is administered simultaneously with or 24 hours before AKN-028 in MV4-11 cells [1]. Fixed molar ratios (cytarabine:AKN-028 2.5:1; daunorubicin:AKN-028 1:20) established equipotent starting concentrations, enabling reproducible experimental protocols [2]. Researchers evaluating novel FLT3 inhibitor combinations or optimizing chemotherapeutic sequencing can use AKN-028 as a benchmark comparator to contextualize their findings.

Mutation-Independent FLT3 Cytotoxicity Studies in Primary AML Samples

AKN-028 is optimal for investigating FLT3-targeted cytotoxicity in primary AML samples irrespective of FLT3 mutational status. The compound demonstrates a mean IC₅₀ of 1 μM in primary AML blasts (n=15), with no correlation between sensitivity and FLT3-ITD/TKD mutation status or quantitative FLT3 expression [1]. This profile distinguishes AKN-028 from clinically approved FLT3 inhibitors gilteritinib and quizartinib, whose activity is predominantly restricted to FLT3-mutated disease [2]. Studies examining FLT3 as a therapeutic target in FLT3 wild-type AML, or investigating mechanisms of intrinsic resistance to mutation-selective inhibitors, require AKN-028 to establish appropriate baseline FLT3 inhibition responses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AKN-028 trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.